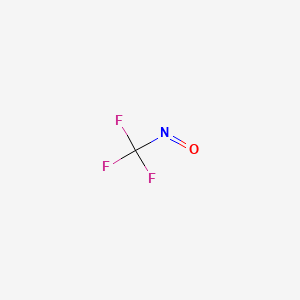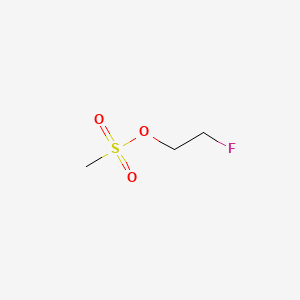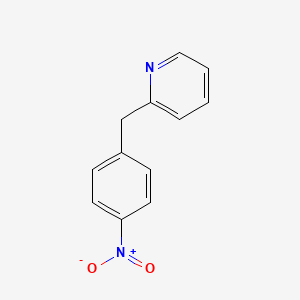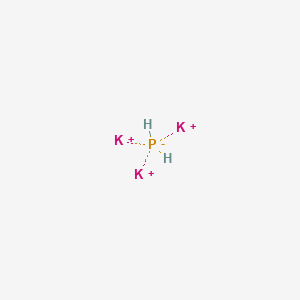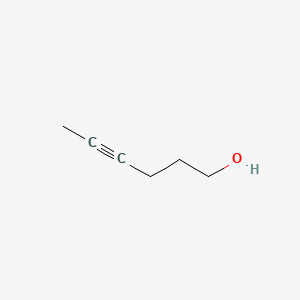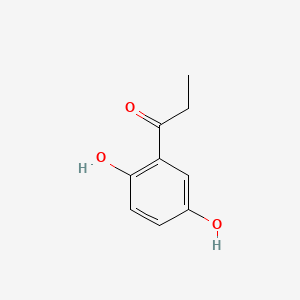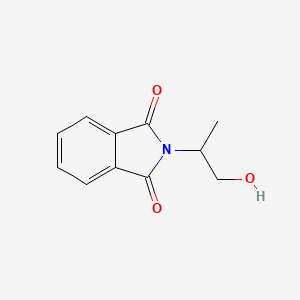
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, also known as indomethacin, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, fever, and inflammation. It was first synthesized in 1963 by Paul Janssen and his team at Janssen Pharmaceutica, Belgium. Since then, indomethacin has been extensively studied for its various pharmacological properties and has found applications in several scientific research fields.
Scientific Research Applications
Synthesis of Derivatives
- A study by Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are related to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. These derivatives were obtained by epoxidation and opening reactions, followed by transformations to amino and triazole derivatives, indicating potential versatility in chemical modifications (Tan et al., 2016).
Development of Polysubstituted Analogues
- Research by Tan et al. (2014) led to the synthesis of new polysubstituted isoindole-1,3-diones from similar precursors. These compounds are produced through reactions involving epoxidation and acetylation, showing the chemical diversity achievable with the core structure (Tan et al., 2014).
Antimicrobial Potential
- Jain et al. (2006) synthesized novel azaimidoxy compounds using 2-hydroxy-1H-isoindole-1,3(2H)-dione. These compounds were tested for antimicrobial activities, suggesting potential applications in developing chemotherapeutic agents (Jain et al., 2006).
Inhibitors of Human Leukocyte Elastase
- A study by Kerrigan and Shirley (1996) identified derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones as potent inhibitors of human leukocyte elastase (HLE), indicating their potential as therapeutic agents (Kerrigan & Shirley, 1996).
Anticancer Properties
- Research conducted by Tan et al. (2020) on isoindole-1,3(2H)-dione compounds containing various functional groups revealed significant anticancer activity. This study highlights the impact of different substituents on the anticancer efficacy of these compounds (Tan et al., 2020).
Structural Analysis
- Structural and conformational studies on 1H-Isoindole-1,3(2H)-dione derivatives, including the use of X-ray diffraction and quantum chemical calculations, have been conducted to understand their molecular properties. This research by Torrico-Vallejos et al. (2010) provides insight into the structural aspects of these compounds (Torrico-Vallejos et al., 2010).
properties
IUPAC Name |
2-(1-hydroxypropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTIHOIDWMVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344863 | |
| Record name | 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
211501-36-9 | |
| Record name | 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




